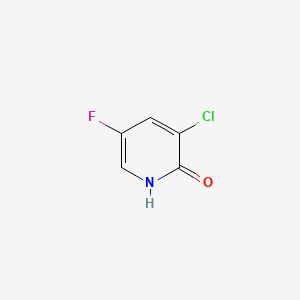

3-Chloro-5-fluoropyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHMUGAHLHATIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857093 | |

| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-43-3 | |

| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Chloro-5-fluoropyridin-2-ol

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridin-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic building block in modern drug discovery. The document details a robust and logical synthetic pathway, offering step-by-step protocols grounded in established chemical principles. Beyond procedural instructions, this guide elucidates the mechanistic rationale behind key transformations and discusses the critical physicochemical properties of the target compound, including its tautomeric equilibrium. This content is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this molecule's preparation.

Halogenated pyridine derivatives are privileged scaffolds in medicinal chemistry, valued for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The specific substitution pattern of this compound offers a unique combination of electronic and steric features, making it a valuable intermediate for constructing complex, biologically active molecules.[1][2] Its utility spans the development of therapeutics targeting a wide range of diseases.

A crucial chemical feature of this molecule is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (3-Chloro-5-fluoro-1H-pyridin-2-one). This equilibrium is sensitive to environmental conditions, particularly solvent polarity, with polar solvents favoring the pyridone tautomer.[3][4][5] Understanding this tautomerism is essential for predicting reactivity, designing subsequent reactions, and interpreting analytical data.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of polysubstituted pyridines requires careful strategic planning to ensure correct regiochemical outcomes. A logical and frequently employed approach begins with a more readily available pyridine precursor, sequentially introducing the required functional groups. One effective strategy starts from 2-aminopyridine, leveraging well-established reactions for nitration, diazotization-fluorination (Balz-Schiemann reaction), chlorination, and final conversion of the amino group to a hydroxyl function.

This multi-step approach provides excellent control over the placement of each substituent. The workflow is designed to build complexity systematically, culminating in the desired product.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols represent a viable synthetic sequence. Researchers should conduct their own risk assessments and optimizations based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 2-Amino-5-fluoropyridine

This initial phase focuses on introducing the fluorine atom at the 5-position, a key step that often utilizes a Balz-Schiemann reaction. A novel route starting from 2-aminopyridine involves nitration, reduction, diazotization, and fluorination.[6]

Step 1A: Nitration of 2-Aminopyridine

-

To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to 45 °C for 2 hours.[6]

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until a yellow precipitate (2-amino-5-nitropyridine) forms.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 1B: Reduction of 2-Amino-5-nitropyridine

-

Suspend 2-amino-5-nitropyridine in ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.

-

Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove the catalyst or iron salts.

-

Concentrate the filtrate under reduced pressure to obtain 2,5-diaminopyridine.

Step 1C: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Dissolve 2,5-diaminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at -5 to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 0 °C. This forms the diazonium tetrafluoroborate salt.

-

Stir the mixture for 1-2 hours at this temperature.

-

Isolate the precipitated diazonium salt by filtration.

-

Gently heat the dry salt (with appropriate safety precautions) to induce thermal decomposition, which liberates N₂ and installs the fluorine atom.[6]

-

The resulting crude 2-amino-5-fluoropyridine can be purified by distillation or column chromatography.

Protocol 2: Chlorination and Hydroxylation

With 2-amino-5-fluoropyridine in hand, the next steps introduce the chlorine and final hydroxyl groups.

Step 2A: Chlorination of 2-Amino-5-fluoropyridine

-

Dissolve 2-amino-5-fluoropyridine in concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C.

-

Add an oxidizing agent, such as hydrogen peroxide or sodium chlorate, portion-wise while vigorously stirring and maintaining the low temperature. The reaction is highly exothermic and requires careful control.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product, 2-amino-3-chloro-5-fluoropyridine.

-

Filter, wash with water, and dry the solid.

Step 2B: Conversion to this compound

-

Suspend 2-amino-3-chloro-5-fluoropyridine in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise. This converts the amino group into a diazonium salt.

-

After the addition, slowly heat the reaction mixture to 80-100 °C. The diazonium group is hydrolyzed, releasing nitrogen gas and forming the hydroxyl group.

-

Maintain heating until gas evolution ceases.

-

Cool the solution to room temperature. The product may precipitate upon cooling.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Mechanistic Insights and Experimental Rationale

-

Nitration: This is a classic electrophilic aromatic substitution. The pyridine nitrogen is first protonated in strong acid, deactivating the ring. However, the amino group is a strong activator, directing the incoming nitronium ion (NO₂⁺) primarily to the positions ortho and para to it. Steric hindrance often favors substitution at the 5-position (para).

-

Balz-Schiemann Reaction: This is the most common method for introducing fluorine onto an aromatic ring. The reaction proceeds via a diazonium tetrafluoroborate intermediate. The thermal decomposition is a key step where the C-N bond is cleaved and a C-F bond is formed. Careful temperature control is critical to avoid side reactions.[6]

-

Chlorination: The chlorination of the activated aminopyridine ring is another electrophilic substitution. The use of HCl with an oxidant like H₂O₂ generates an in situ electrophilic chlorine species (Cl⁺ or its equivalent) that attacks the electron-rich position ortho to the powerful amino-directing group.

-

Diazotization-Hydrolysis: The final step involves converting the amino group to a hydroxyl group. The formation of a diazonium salt followed by heating in aqueous acid is a standard and reliable method. The diazonium group is an excellent leaving group (as N₂ gas), facilitating nucleophilic substitution by water to yield the final 2-hydroxypyridine product.

Physicochemical Data and Tautomeric Considerations

| Property | Value | Source |

| Molecular Formula | C₅H₃ClFNOH | PubChem |

| Molecular Weight | 147.54 g/mol | PubChem |

| Appearance | Typically an off-white to pale solid | General Knowledge |

| Tautomerism | Exists in equilibrium with 3-Chloro-5-fluoro-1H-pyridin-2-one | [3][4] |

The tautomeric equilibrium between the aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone is a defining characteristic.

Caption: Tautomeric equilibrium of the 2-hydroxypyridine core structure.

In non-polar solvents, the 2-hydroxypyridine form is generally favored. However, in polar, protic solvents like water and alcohols, the 2-pyridone form predominates due to favorable hydrogen bonding interactions with the solvent.[4] This is critical because the two tautomers have different reactivities. The pyridone form, for instance, can undergo N-alkylation, while the hydroxypyridine form will undergo O-alkylation.

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of fundamental organic reactions. By carefully controlling reaction conditions and understanding the underlying mechanisms, high yields of this valuable intermediate can be achieved. Its unique electronic properties and versatile reactivity ensure its continued importance as a building block for the discovery of new and effective pharmaceuticals. Future work may focus on developing more streamlined, catalytic, or continuous flow processes to improve the efficiency and safety of its large-scale production.

References

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Preparation method of fluoropyridine compounds.

- Process for producing 3-chloro-5-trifluoromethylpyridines.

- 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Pipzine Chemicals. [Link]

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Synthesis of 2-amino-5-fluoropyridine.

- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- 3-Chloro-5-fluoropyridine | C5H3ClFN.

- 2-Pyridone. Wikipedia. [Link]

- The 2-hydroxypyridines substituted at the third position, which were...

- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 3-Chloro-5-fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoropyridin-2-ol is a halogenated pyridin-2-one derivative of significant interest in medicinal chemistry and materials science. Its polysubstituted aromatic core, featuring chloro, fluoro, and hydroxyl/oxo functionalities, presents a unique and complex reactivity profile. This guide, intended for researchers and professionals in drug development, provides a comprehensive analysis of the molecule's structural properties and reactivity. By delving into the causality behind its chemical behavior, this document aims to serve as a valuable resource for designing synthetic strategies and exploring the potential of this versatile building block.

Structural and Electronic Properties: The Tautomeric Equilibrium

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium lies significantly towards the 3-chloro-5-fluoro-pyridin-2(1H)-one tautomer, particularly in polar solvents. This preference is driven by the greater stability of the amide-like pyridone form, which benefits from resonance stabilization and is favored in intermolecular hydrogen bonding in both solution and the solid state.[1]

The electronic nature of the pyridine ring is heavily influenced by the presence of the electronegative nitrogen atom and the two halogen substituents. The chloro and fluoro groups are electron-withdrawing through induction, which, combined with the electron-withdrawing nature of the pyridine nitrogen, renders the aromatic ring electron-deficient. This electronic profile is a key determinant of the molecule's reactivity towards both electrophilic and nucleophilic reagents.

Reactivity of the Pyridin-2-one Core

The reactivity of 3-chloro-5-fluoropyridin-2-one is multifaceted, with several positions susceptible to chemical modification. The presence of both electron-donating (at the nitrogen and oxygen) and electron-withdrawing groups creates a nuanced reactivity map.

Reactions at the Oxygen/Nitrogen Atom: Ambident Reactivity

The pyridin-2-one tautomer possesses two nucleophilic centers: the exocyclic oxygen and the ring nitrogen. This ambident nucleophilicity leads to competition between O-alkylation and N-alkylation when treated with electrophiles such as alkyl halides.

The regioselectivity of this reaction is highly dependent on the reaction conditions. N-alkylation is generally favored under thermodynamic control and with less reactive alkylating agents. In contrast, O-alkylation to form the 2-alkoxypyridine is often favored under kinetic control, using more reactive alkylating agents and in the presence of a hard cation that can coordinate to the oxygen atom.

Representative Protocol for N-Alkylation (by analogy):

-

To a solution of 3-chloro-5-fluoropyridin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq).

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution (EAS).[2] The presence of two electron-withdrawing halogen atoms further deactivates the ring. However, the amide-like nitrogen in the pyridone tautomer can act as an activating group, directing electrophiles to the positions ortho and para to it (C3 and C5).

In 3-chloro-5-fluoropyridin-2-one, the C3 and C5 positions are already substituted. The remaining C4 and C6 positions are meta to the activating nitrogen and are also deactivated by the adjacent halogens. Therefore, forcing conditions would be required for EAS, and the regioselectivity might be poor. Reactions such as nitration or halogenation would likely require harsh conditions and may lead to a mixture of products or decomposition.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the chloro and fluoro substituents, makes it a good candidate for nucleophilic aromatic substitution (SNAr). Potential leaving groups are the chloride at C3 and the fluoride at C5.

Generally, in SNAr reactions on heteroaromatic rings, the rate of displacement of halogens follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. However, the position of the halogen also plays a crucial role. The C3 and C5 positions are both activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the other halogen. Without specific experimental data, it is difficult to definitively predict which halogen would be more readily displaced. The outcome will depend on the nature of the nucleophile and the reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C3 position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand, is required.[3]

Representative Protocol for Suzuki-Miyaura Coupling (by analogy): [3]

-

In an inert atmosphere glovebox, combine 3-chloro-5-fluoropyridin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as cesium carbonate (2.0 eq), a palladium precursor like Pd₂(dba)₃ (1.5 mol%), and a suitable ligand such as XPhos (3 mol%).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat to a high temperature (e.g., 100-120 °C) with stirring for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine. Similar to the Suzuki coupling, the choice of a suitable ligand is crucial for achieving high yields with an aryl chloride substrate.[4]

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. While typically more challenging with aryl chlorides, specialized catalyst systems can facilitate this transformation.

Summary of Reactivity

The following table provides a qualitative summary of the predicted reactivity at various positions of the 3-chloro-5-fluoropyridin-2-one molecule.

| Position | Reaction Type | Predicted Reactivity | Notes |

| N1 | Alkylation | Favorable | Often the thermodynamic product. |

| O2 | Alkylation | Possible | Favored under kinetic control. |

| C3-Cl | Nucleophilic Substitution | Possible | Activated by ring N and F at C5. |

| Cross-Coupling | Favorable | Good handle for Suzuki, Buchwald-Hartwig, etc. with appropriate catalysts. | |

| C4 | Electrophilic Substitution | Unfavorable | Deactivated position. |

| C5-F | Nucleophilic Substitution | Possible | Potentially more reactive than C3-Cl in SNAr. |

| C6 | Electrophilic Substitution | Unfavorable | Deactivated position. |

Conclusion

This compound, existing predominantly as its pyridin-2-one tautomer, is a molecule with a rich and synthetically valuable reactivity profile. While its electron-deficient nature makes electrophilic substitution challenging, it is primed for a variety of other transformations. The ambident nucleophilicity of the N1 and O2 atoms allows for selective N- or O-functionalization. More significantly, the chloro substituent at the C3 position is a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The potential for nucleophilic aromatic substitution at both the C3 and C5 positions further adds to its synthetic utility. A thorough understanding of these reactivity patterns, guided by the principles outlined in this guide, will empower researchers to effectively utilize this compound as a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- 2-Hydroxypyridine-Tautomerism - ChemTube3D. (n.d.).

- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C. (2017, November 27).

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. (n.d.).

- 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem. (n.d.).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents. (n.d.).

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents. (n.d.).

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Electrophilic aromatic substitution - Wikipedia. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).

- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21).

Sources

3-Chloro-5-fluoropyridin-2-ol derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridin-2-ol Derivatives

Introduction

The this compound scaffold is a privileged heterocyclic motif of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the interplay of the electronegative halogen substituents and the pyridine nitrogen, make it a crucial building block for designing targeted, high-efficacy molecules. Derivatives of this core structure are integral to a range of biologically active compounds, including kinase inhibitors, pesticides, and herbicides.

However, the synthesis of these derivatives is not without its challenges. The precise installation of three different substituents—a hydroxyl (or its keto tautomer), a chlorine, and a fluorine—at specific positions on the pyridine ring demands a nuanced understanding of heterocyclic reactivity. Controlling regioselectivity during substitution reactions is paramount to achieving high yields and purity.

This technical guide provides an in-depth exploration of the core synthetic strategies for accessing this compound derivatives. We will move beyond simple procedural lists to dissect the underlying chemical principles, explaining the causality behind experimental choices and providing field-proven protocols. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this important chemical space.

Pillar 1: Strategic Analysis of Synthetic Pathways

The construction of the this compound core can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and the specific substitution patterns required in the final molecule. We will focus on the most robust and widely employed methodologies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) on a Polysubstituted Pyridine Core

This is arguably the most fundamental and versatile approach. It relies on the inherent electrophilicity of the pyridine ring, which is further enhanced by electron-withdrawing halogen substituents. The key principle is the addition-elimination mechanism, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

The Causality of Regioselectivity:

Nucleophilic attack on a pyridine ring is strongly favored at the C2 (α) and C4 (γ) positions. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, a highly stabilizing resonance contributor that is not possible with attack at the C3 (β) position.[2][3] This inherent electronic preference is the cornerstone of SNAr chemistry on pyridines. When a good leaving group, such as a halide, is present at the C2 position, it becomes the prime site for substitution.

Visualizing the SNAr Mechanism:

The diagram below illustrates the formation of the stabilized Meisenheimer intermediate during nucleophilic attack at the C2 position of a 2-halopyridine.

Caption: SNAr mechanism for hydroxylation of a 2-chloropyridine.

A common pathway begins with a precursor like 2,3-dichloro-5-fluoropyridine or 2,3,5-trichloropyridine. The C2 chlorine is the most activated position for nucleophilic attack. Selective hydroxylation can be achieved by carefully controlling reaction conditions.

Strategy B: Ring Formation via Cycloaddition

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors. The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for forming six-membered rings with a high degree of control over substituent placement.[4][5]

Conceptual Workflow:

This strategy typically involves the reaction of an electron-rich diene (containing four π-electrons) with an electron-poor dienophile (containing two π-electrons).[4] For pyridin-2-one synthesis, precursors can be designed to incorporate nitrogen into the ring system, followed by an oxidation step to achieve aromaticity. While less direct for the specific target of this guide, it represents a powerful tool for generating highly substituted pyridine cores from the ground up.

Visualizing the Cyclization Strategy:

Caption: Conceptual workflow for pyridine synthesis via cycloaddition.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies that ensure reproducibility and success.

Protocol 1: Synthesis of this compound via Selective Hydroxylation

This protocol details the selective hydrolysis of 2,3-dichloro-5-fluoropyridine. The higher reactivity of the C2-Cl bond compared to the C3-Cl bond allows for a regioselective substitution.

Reaction Scheme:

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,3-Dichloro-5-fluoropyridine | 167.98 | 5.00 g | 29.77 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.31 g | 32.75 |

| 1,4-Dioxane | - | 50 mL | - |

| Water (H₂O) | - | 10 mL | - |

| Hydrochloric Acid (HCl), 2M | - | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2,3-dichloro-5-fluoropyridine (5.00 g, 29.77 mmol).

-

Solvent Addition: Add 1,4-dioxane (50 mL) and water (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Add sodium hydroxide pellets (1.31 g, 32.75 mmol, 1.1 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain this temperature for 12-16 hours.

-

Causality Insight: The use of a water/dioxane solvent system ensures solubility for both the organic substrate and the inorganic base. Refluxing provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Work-up - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH ~5-6 by the dropwise addition of 2M HCl. This protonates the resulting sodium pyridinolate salt, precipitating the product.

-

Trustworthiness Check: Precise pH control is critical here. Over-acidification can lead to unwanted side reactions or dissolution of the product.

-

-

Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

-

Purification: Dry the collected solid under vacuum at 50 °C for 4 hours. The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

-

Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis via Halogen Exchange and Hydrolysis

This two-step approach is useful when the starting material is a more readily available trichlorinated pyridine. It involves a selective fluorination (Halex reaction) followed by the hydrolysis described in Protocol 1.

Step 2a: Synthesis of 3-Chloro-2-fluoropyridine from 2,3-Dichloropyridine

This protocol is adapted from established literature procedures and demonstrates a key functional group interconversion.[6]

Reaction Scheme:

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,3-Dichloropyridine | 147.99 | 1.00 g | 6.76 |

| Cesium Fluoride (CsF) | 151.90 | 2.05 g | 13.51 |

| Dimethyl Sulfoxide (DMSO) | - | 34 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (34 mL).

-

Reagent Addition: Add cesium fluoride (2.05 g, 13.51 mmol, 2.0 equivalents) to the solution.

-

Causality Insight: CsF is a highly effective fluoride source for Halex reactions. The polar aprotic solvent, DMSO, effectively solvates the cesium cation, increasing the nucleophilicity of the "naked" fluoride anion. The C2 position is again the most susceptible to substitution.

-

-

Heating: Heat the reaction mixture to 110 °C and stir for 20 hours under a dry atmosphere.

-

Work-up: Cool the mixture to room temperature and quench by pouring it into water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford 3-chloro-2-fluoropyridine.[6]

The resulting 3-chloro-2-fluoropyridine can then be subjected to hydroxylation at the C2 position, typically using a strong base like NaOH or KOH, in a manner analogous to Protocol 1, to yield 3-chloro-pyridin-2-ol. Subsequent fluorination at the 5-position would be required to reach the final target, a more complex multi-step synthesis.

Conclusion

The synthesis of this compound derivatives is a task that hinges on the strategic application of fundamental principles in heterocyclic chemistry. The SNAr reaction stands out as the most direct and reliable method, leveraging the inherent electronic properties of the pyridine ring to achieve high regioselectivity. By understanding the causality behind reaction mechanisms—such as the stabilization of the Meisenheimer intermediate—and adhering to robust, validated protocols, researchers can confidently access these valuable chemical scaffolds. The methodologies and insights provided in this guide serve as a foundational resource for the successful design, execution, and optimization of synthetic routes in this important area of chemical science.

References

- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

- TMP Chem. (2019).

- Gore, V. G., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]

- Tkacz, M., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports. [Link]

- Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

- Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]

Sources

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-5-fluoropyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoropyridin-2-ol, a halogenated pyridine derivative of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its structure, a proposed synthetic pathway, its physicochemical properties, reactivity, and its potential as a key building block in the synthesis of novel therapeutic agents.

Introduction: Structure and Tautomerism

This compound belongs to the class of substituted pyridines, a core structural motif present in numerous approved pharmaceutical agents.[1] The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and metabolic stability, making it a valuable scaffold in medicinal chemistry.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium lies significantly towards the more stable 3-chloro-5-fluoro-2(1H)-pyridone tautomer. This preference is driven by the aromaticity of the pyridone ring and the stability of the amide functionality. Throughout this guide, while we refer to the compound by its "-ol" name, the more stable and experimentally relevant "-one" structure will be depicted in reaction schemes and diagrams.

Proposed Synthesis of this compound

While this compound is not a widely cataloged compound, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related substituted pyridines. The proposed multi-step synthesis starts from the commercially available 2-amino-5-fluoropyridine.

The rationale behind this synthetic pathway is to first introduce the chloro group at the 3-position via electrophilic aromatic substitution, followed by a diazotization-hydrolysis sequence to convert the amino group at the 2-position into the desired hydroxyl group.

Experimental Protocol:

Step 1: Chlorination of 2-Amino-5-fluoropyridine

-

Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1 eq.) in a suitable chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (NCS) (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, 2-amino-3-chloro-5-fluoropyridine, is then purified by column chromatography on silica gel.

Step 2: Diazotization and Hydrolysis of 2-Amino-3-chloro-5-fluoropyridine

-

Formation of Diazonium Salt: Dissolve the purified 2-amino-3-chloro-5-fluoropyridine (1 eq.) in an aqueous solution of a strong acid like sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrite: Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Hydrolysis: The reaction mixture is then gently warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases. This step hydrolyzes the diazonium salt to the corresponding pyridin-2-ol.

-

Isolation and Purification: After cooling, the product is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Caption: Proposed synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₅H₃ClFNO |

| Molecular Weight | 147.54 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | > 150 °C (decomposes) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5-12.5 (br s, 1H, NH), 7.8-8.0 (d, 1H), 7.4-7.6 (d, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-162 (C=O), 145-155 (C-F, d), 135-140 (C-Cl), 125-130 (CH), 115-120 (CH) |

| IR (KBr, cm⁻¹) | 3100-2800 (N-H stretch), 1650-1680 (C=O stretch), 1600-1580 (C=C stretch), 1200-1100 (C-F stretch), 800-700 (C-Cl stretch) |

| Mass Spec (ESI-MS) | m/z 148.0 [M+H]⁺, 146.0 [M-H]⁻ |

Reactivity and Synthetic Utility

The reactivity of 3-chloro-5-fluoro-2-pyridone is governed by the interplay of its functional groups. The electron-withdrawing nature of the chloro, fluoro, and carbonyl groups makes the pyridine ring electron-deficient.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be readily alkylated or arylated under basic conditions, providing access to a wide range of N-substituted derivatives.

-

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution. However, reactions may occur under forcing conditions, with substitution likely directed to the C4 position.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C3 position is activated by the adjacent carbonyl group, making it susceptible to displacement by various nucleophiles. This is a key reaction for introducing further diversity into the molecule. For example, reaction with amines can yield 3-amino derivatives, which are valuable intermediates in drug discovery.[2]

Caption: Key reaction pathways for 3-Chloro-5-fluoro-2-pyridone.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged scaffolds in modern drug discovery.[1] The presence of chlorine and fluorine atoms can significantly enhance a molecule's pharmacological profile by:

-

Improving Metabolic Stability: Halogens can block sites of metabolic oxidation.

-

Enhancing Binding Affinity: Halogen bonding is an increasingly recognized non-covalent interaction that can improve ligand-protein binding.

-

Modulating Physicochemical Properties: Halogens can influence pKa, lipophilicity, and membrane permeability.

The 3-chloro-5-fluoro-2-pyridone core is a versatile starting material for the synthesis of compound libraries for high-throughput screening. Its potential applications span various therapeutic areas, including oncology, infectious diseases, and inflammation, where substituted pyridines have shown significant activity. This scaffold can be found as a key intermediate in the synthesis of complex molecules for both pharmaceutical and agrochemical applications.[2][3]

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on data for structurally related compounds such as other chloro- and fluoro-substituted pyridines.

-

Hazard Classification: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[4] May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the safety data for analogous materials.[5]

References

- Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Pipzine Chemicals. (n.d.). 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Angene. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

- G. S. Kumar, K. P. Rakesh, H. M. Manukumar, S. L. Gaonkar. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 21(S1), S39-S60.

- Fujian Kangfeng New Materials Co., Ltd. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine.

- PubChem. (n.d.). 3-Chloro-5-fluoropyridine.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High-Quality Pyridine Derivatives [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CCOHS: Substitution of Chemicals - Considerations for Selection [ccohs.ca]

The Central Structural Question: A Tale of Two Tautomers

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-5-fluoropyridin-2-ol

This guide provides a comprehensive examination of the molecular structure of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. We will move beyond a simple representation to explore the nuanced structural chemistry dictated by tautomerism, the advanced analytical techniques required for its characterization, and the computational methods that validate experimental findings.

The defining structural characteristic of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (lactim) form and the non-aromatic amide (lactam) form, 3-Chloro-5-fluoropyridin-2(1H)-one. This lactam-lactim tautomerism is a fundamental concept in heterocyclic chemistry and is critical for understanding the molecule's reactivity, intermolecular interactions, and biological activity.[1][2]

The equilibrium between these forms is not static; it is highly sensitive to the molecule's environment. Key factors influencing the tautomeric preference include:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to stabilize the more polar pyridone (lactam) form.[3][4]

-

Physical State: In the solid state, intermolecular hydrogen bonding strongly favors the pyridone tautomer, which can form stable dimeric or helical structures.[4] In the gas phase, the hydroxypyridine (lactim) form is often more stable.[1][5]

-

Substitution Pattern: The electronic effects of the chloro and fluoro substituents on the pyridine ring can subtly influence the energy difference between the two forms.

The interplay between these forms is a critical consideration for drug development, as the dominant tautomer in a biological environment will dictate the hydrogen bonding patterns and overall shape for receptor binding.

Caption: Tautomeric equilibrium of this compound.

Structural Elucidation: A Multi-Technique Approach

Determining the dominant tautomeric form and detailed molecular geometry of this compound requires a combination of spectroscopic, crystallographic, and computational methods. Each technique provides a unique piece of the structural puzzle.

Spectroscopic Characterization

Spectroscopy allows for the probing of the molecule's structure in solution and the solid state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for distinguishing between tautomers in solution.

-

¹H NMR : The pyridone form will exhibit a signal for the N-H proton (often broad, ~10-13 ppm), while the hydroxypyridine form will show an O-H proton signal (typically broader and more variable, ~5-9 ppm). The chemical shifts of the ring protons are also sensitive to the electronic structure of the dominant tautomer.

-

¹³C NMR : The most telling signal is that of the C2 carbon. In the pyridone form, this carbon is a carbonyl (C=O) and will appear significantly downfield (~160-170 ppm). In the hydroxypyridine form, it is an oxygen-bearing aromatic carbon (C-O) and will resonate further upfield (~150-160 ppm).

-

¹⁹F NMR : Provides information about the electronic environment around the fluorine atom, which differs between the two tautomers.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly effective for solid-state analysis.

-

The presence of a strong absorption band in the range of 1640-1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of the pyridone tautomer.[4]

-

Conversely, the absence of this peak and the presence of a broad O-H stretching band (~3200-3600 cm⁻¹) would suggest the hydroxypyridine form.

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For 2-pyridone systems, crystallographic studies almost invariably confirm that the lactam (pyridone) form, stabilized by strong N-H···O=C hydrogen bonds, is the predominant structure in the crystal lattice.[1][4] While a specific crystal structure for this compound is not publicly available, data from closely related analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine show clear N-H···N hydrogen bonding patterns in the solid state, reinforcing the principle of hydrogen-bond-driven crystal packing.[6]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties where experimental data is scarce.[7] These methods can:

-

Calculate the relative thermodynamic stabilities of the lactim and lactam tautomers in the gas phase and in various solvents (using solvation models).

-

Predict optimized geometries, including bond lengths and angles, for each tautomer.

-

Simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data.

Theoretical studies on the parent 2-hydroxypyridine molecule show the hydroxy form is more stable in the gas phase by a small margin, but the equilibrium shifts dramatically toward the pyridone form in the presence of even a single water molecule, which highlights the profound impact of hydrogen bonding.[3][5]

| Property | This compound (Lactim) | 3-Chloro-5-fluoropyridin-2(1H)-one (Lactam) | Rationale |

| Formula | C₅H₃ClFNO | C₅H₃ClFNO | Isomers |

| Molecular Weight | 147.54 g/mol | 147.54 g/mol | Isomers |

| Key IR Peak | ~3400 cm⁻¹ (Broad, O-H) | ~1660 cm⁻¹ (Strong, C=O) | Distinguishing functional group stretch |

| Key ¹³C NMR Signal | C2: ~155 ppm (C-O) | C2: ~165 ppm (C=O) | Carbonyl carbon is significantly deshielded |

| Key ¹H NMR Signal | ~5-9 ppm (Broad, O-H) | ~10-13 ppm (Broad, N-H) | N-H protons in amides are typically downfield |

| Predicted Stability | Favored in gas phase/non-polar solvents | Favored in solid state/polar solvents | Based on intermolecular bonding potential[1][4] |

Synthesis and Characterization Workflow

While numerous strategies exist for synthesizing substituted pyridinols, a common approach involves the nucleophilic substitution of a suitable di- or tri-substituted pyridine precursor. The following represents a plausible, generalized workflow for the synthesis and subsequent structural verification of the target compound.

Experimental Protocol: Synthesis

A potential synthetic route could involve the hydrolysis of a 2,3-dichloro-5-fluoropyridine precursor.

Objective: To synthesize this compound via hydrolysis.

Materials:

-

2,3-Dichloro-5-fluoropyridine

-

Sodium Hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric Acid (HCl, concentrated)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichloro-5-fluoropyridine (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water.

-

Hydrolysis: Add sodium hydroxide (1.2 eq) to the solution. Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, neutralize the reaction mixture by slowly adding concentrated HCl until the pH is ~6-7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Workflow Diagram

Caption: General workflow for synthesis and characterization.

Conclusion

The molecular structure of this compound is not defined by a single static image but by a dynamic equilibrium between its lactim and lactam tautomers. The predominant form is dictated by its environment, with the pyridone (lactam) tautomer generally favored in the condensed phases (solution and solid-state) where hydrogen bonding prevails. A comprehensive structural analysis, therefore, necessitates a synergistic approach, combining high-resolution spectroscopy, definitive X-ray crystallography, and predictive computational modeling. For scientists in drug discovery and materials science, a thorough understanding of this tautomerism is essential, as it governs the key intermolecular interactions that define the molecule's function and properties.

References

- The Journal of Physical Chemistry A. 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. ACS Publications.

- National Institutes of Health (NIH). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- ChemTube3D. 2-Hydroxypyridine-Tautomerism.

- Wikipedia. 2-Pyridone.

- National Institutes of Health (NIH). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.

- PubChem. 3-Chloro-5-fluoropyridine. National Center for Biotechnology Information.

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information.

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- ResearchGate. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.

- ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoropyridin-2-ol in Organic Solvents

Abstract

Solubility is a fundamental physicochemical property that dictates the viability of a compound in countless scientific applications, from reaction kinetics in chemical synthesis to bioavailability in drug development. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-Chloro-5-fluoropyridin-2-ol. As specific solubility data for this compound is not widely published, this document focuses on the underlying principles, predictive analysis based on molecular structure, and robust, field-proven experimental methodologies for its determination. We will explore the compound's key structural features, predict its behavior in various organic solvent classes, and provide detailed, self-validating protocols for both qualitative screening and precise quantitative measurement. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of solubility to advance their work.

Introduction: The Critical Role of Solubility

This compound is a halogenated, heterocyclic compound. Molecules of this class are common structural motifs in pharmaceuticals and agrochemicals, often serving as key intermediates or the active pharmaceutical ingredient (API) itself. The success of any application involving this compound—be it in a reaction vessel, a purification column, or a final formulation—is critically dependent on its solubility.

A comprehensive understanding of a compound's solubility profile allows scientists to:

-

Select appropriate reaction media to ensure all reactants are in the solution phase, maximizing reaction rates and yields.

-

Design efficient crystallization and purification protocols by identifying solvent/anti-solvent systems.

-

Develop stable formulations for preclinical and clinical studies, ensuring accurate dosing and bioavailability.

-

Optimize chromatographic separations by selecting mobile phases that provide adequate analyte solubility and retention.

This guide provides the theoretical and practical tools necessary to build a complete solubility profile for this compound.

Molecular Characterization and Its Impact on Solubility

To predict how this compound will behave in different solvents, we must first analyze its key structural and physicochemical features.

Chemical Structure and Tautomerism

The structure of this compound features a pyridine ring substituted with a hydroxyl group, a chlorine atom, and a fluorine atom. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[1]

Caption: Tautomeric equilibrium of the title compound.

This equilibrium is highly solvent-dependent.[2][3]

-

Enol Form (2-hydroxypyridine): More aromatic in character. This form is generally favored in non-polar solvents.[2]

-

Keto Form (2-pyridone): Significantly more polar due to the carbonyl group (C=O). This form is strongly favored in polar solvents like water and alcohols.[3][4]

For the purpose of solubility in most common organic solvents, the highly polar pyridone tautomer will be the dominant species and will dictate the compound's interactions.

Predicted Physicochemical Properties

-

Polarity: The presence of the N-H and C=O groups in the dominant pyridone tautomer, along with the electronegative Cl and F atoms, makes this compound a highly polar molecule . It can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen and the ring nitrogen).

-

pKa: The acidity of the N-H proton in the pyridone form is the most relevant pKa for solubility. For the parent 2-pyridone, the pKa is approximately 11.6.[4] Halogen substitution can influence this value, but it is expected to remain a weak acid. The ring nitrogen can also be protonated under strongly acidic conditions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be quantified using solubility parameters, such as the Hansen Solubility Parameters (HSP), which deconstruct intermolecular forces into three components.[6][7]

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent when their HSP values are similar.[8] Based on its structure, this compound is expected to have high δP and δH values.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the N-H and C=O groups of the pyridone tautomer. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions. DMSO and DMF are excellent hydrogen bond acceptors. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity. Chloroform can act as a weak hydrogen bond donor. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | Lower polarity and weaker hydrogen bonding capability compared to protic or polar aprotic solvents. |

| Aromatics | Toluene, Xylene | Very Low | Primarily dispersion forces, unable to overcome the solute's strong polar and hydrogen bonding interactions. |

| Alkanes | Hexane, Heptane | Insoluble | Non-polar nature provides no favorable interactions to break the solute's crystal lattice. |

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following section provides robust, standardized protocols for determining solubility.

Overall Experimental Workflow

A systematic approach ensures reliable and reproducible data. The process begins with a rapid screening to identify suitable solvents, followed by precise quantitative analysis in the most promising candidates.

Caption: General workflow for solubility determination.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly estimate solubility across a broad range of solvents and identify candidates for quantitative analysis.

Methodology:

-

Preparation: Label a series of small vials (e.g., 1.5 mL HPLC vials), one for each solvent to be tested.

-

Solute Addition: Accurately weigh approximately 5 mg of this compound into each vial.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

-

Mixing: Vortex the vial vigorously for 60 seconds.

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: The solid is completely dissolved with no visible particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Repeat: Repeat steps 3-5 for all selected solvents.

-

Documentation: Record the observations for each solvent in a laboratory notebook.

This method provides a rapid go/no-go assessment and helps establish the approximate concentration range for quantitative studies.

Protocol 2: Quantitative Solubility Measurement (Equilibrium Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in selected solvents at a controlled temperature. This protocol is based on the OECD Guideline 105.[9][10]

Causality: The shake-flask method is the gold standard because it ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Controlling temperature is critical, as solubility is temperature-dependent.[11]

Caption: Workflow for the quantitative Shake-Flask method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a known volume of a selected solvent (e.g., 2.0 mL).

-

Solute Addition: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration. This ensures the solution becomes saturated.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the minimum time required.[11]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, which is critical for accuracy, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

-

Dilution: Accurately dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV (see Section 5), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units (e.g., mg/mL or mol/L).

Analytical Method for Quantification: HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination.[12] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[13][14]

Causality: HPLC is chosen for its specificity, allowing the analyte of interest to be separated from any potential impurities or degradants before quantification. A reversed-phase method is ideal for a polar compound like this compound.

Example HPLC-UV Method Parameters

The following provides a starting point for method development. Optimization will be required.

| Parameter | Recommended Setting | Rationale & Field Insights |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 phase provides good retention for moderately polar compounds. Shorter columns with smaller particles allow for faster analysis times. An Ascentis® RP-Amide or Discovery® HS F5 phase could also be screened for enhanced retention of this polar compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | A volatile acidic modifier is used to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks. It is also compatible with mass spectrometry if LC-MS is desired.[12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Gradient | 10% to 95% B over 5 minutes | A gradient elution is recommended for initial method development to ensure all components are eluted from the column efficiently. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 2 µL | Small injection volume prevents peak distortion. |

| Detection (UV) | 275 nm (or λmax) | The UV detection wavelength should be set to the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. A UV scan of a standard solution should be performed to determine this value. |

Method Validation

The chosen analytical method must be validated to ensure it is fit for purpose. Key validation parameters include:

-

Linearity: A calibration curve must be generated using at least five standard concentrations to demonstrate a linear relationship between concentration and detector response.

-

Accuracy: The accuracy is determined by analyzing samples with known concentrations (e.g., spiked samples) and comparing the measured value to the true value.

-

Precision: Assessed by repeatedly analyzing the same sample to check for the consistency of the results.

Safety Considerations

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound: While specific data is limited, related compounds like 3-Chloro-5-fluoropyridine are classified as flammable solids, harmful if swallowed, and cause skin and serious eye irritation.[15] Handle with care, avoiding dust inhalation and contact with skin and eyes.

-

Organic Solvents: The organic solvents used in these protocols have their own specific hazards, including flammability, toxicity, and volatility. Always consult the Safety Data Sheet (SDS) for each solvent before use.

References

- Felton, J. S., et al. (2001).

- Frank, A., et al. (2019). Common solvents are displayed according to their Hansen solubility parameter (HSP).

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- Hejazi, S. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters.... [Link]

- Hansen Solubility. (n.d.). HSP for Beginners. [Link]

- Wikipedia. (n.d.). 2-Pyridone. [Link]

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter.... [Link]

- Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing...

- OECD. (1995). Test No.

- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

- International Journal of Pharma and Bio Sciences. (2021).

- Interchim. (n.d.). Method Development HPLC. [Link]

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. [Link]

- Oregon State University. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

- PubChem. (n.d.). 3-Chloro-5-fluoropyridine. [Link]

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

- SciELO. (2013).

- Australian National University. (n.d.). PHYSICO-CHEMICAL INVESTIGATIONS of SUBSTITUTED HYDROXYPYRIDINES. [Link]

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

- ResearchGate. (n.d.). pKa values of ligands HPYR and HHiQT.... [Link]

- MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs.... [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. scielo.br [scielo.br]

- 12. ijrpr.com [ijrpr.com]

- 13. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmasalmanac.com [pharmasalmanac.com]

- 15. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]

tautomerism of 3-Chloro-5-fluoropyridin-2-ol

An In-Depth Technical Guide to the Tautomerism of 3-Chloro-5-fluoropyridin-2-ol

Abstract

The tautomeric equilibrium of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical exploration of the , a halogenated pyridine derivative of interest in drug development. We will dissect the equilibrium between its lactim (this compound) and lactam (3-Chloro-5-fluoro-1H-pyridin-2-one) forms. This document moves beyond a simple description, offering a framework for both the theoretical prediction and experimental validation of the dominant tautomeric species. By integrating computational chemistry with robust spectroscopic protocols, we present a self-validating system for characterizing this critical molecular behavior, providing researchers with the rationale and methodology to confidently assess tautomerism in novel chemical entities.

Introduction: The Critical Role of Tautomerism in Drug Design

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1] While seemingly a subtle structural change, the shift in tautomeric preference can dramatically alter a compound's properties:

-

Hydrogen Bonding: The lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form has an O-H donor and a ring nitrogen acceptor. This dictates interactions with biological targets.

-

pKa and Lipophilicity: The acidity and partitioning behavior (LogP) of the two forms are distinct, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Aromaticity and Stability: The 2-hydroxypyridine (lactim) form possesses a fully aromatic pyridine ring, while the 2-pyridone (lactam) form has a diene-like system, which can impact its stability and reactivity.[2]

The 2-hydroxypyridine ⇌ 2-pyridone equilibrium is a classic and extensively studied case.[3] The position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding environment (solvent polarity, solid-state packing).[4][5] For this compound, the presence of two electron-withdrawing halogen atoms introduces a compelling electronic perturbation to this balance, necessitating a detailed investigation.

The Tautomeric System: this compound vs. 3-Chloro-5-fluoro-1H-pyridin-2-one

The central equilibrium for the title compound involves two distinct structures: the lactim and the lactam tautomers.

-

Lactim Form (Aromatic): this compound

-

Lactam Form (Non-Aromatic): 3-Chloro-5-fluoro-1H-pyridin-2-one

The presence of a chlorine atom at the 3-position and a fluorine atom at the 5-position, both being electronegative, is expected to withdraw electron density from the ring. This inductive withdrawal can influence the relative acidity of the O-H and N-H protons and the stability of the respective conjugate bases, thereby shifting the equilibrium. A computational study on chlorinated 2-hydroxypyridines has shown that the position of the chlorine atom significantly impacts which tautomer is dominant in the gas phase.[6] A rigorous, multi-pronged approach is therefore essential to determine the predominant form under various conditions.

Caption: Tautomeric equilibrium of the title compound.

Phase 1: Theoretical Framework & In Silico Analysis

Before embarking on wet lab experiments, a computational investigation provides invaluable predictive insights into the tautomeric landscape. This step allows for the formulation of targeted hypotheses that can be systematically tested.

Causality of Approach: By calculating the relative energies of the tautomers in both the gas phase and simulated solvent environments, we can predict the thermodynamically favored form. This is a cost-effective and rapid method to understand the intrinsic properties of the molecule and how it might behave in different experimental conditions. The transition state calculation provides crucial information on the kinetic barrier to interconversion.

Protocol 3.1: Computational Energetics of Tautomers

-

Software: Gaussian, Spartan, or similar quantum chemistry packages.[7]

-

Methodology:

-

Geometry Optimization: Optimize the molecular geometries of both the lactim and lactam tautomers without symmetry constraints.

-

Level of Theory: Employ Density Functional Theory (DFT) with a suitable hybrid functional, such as B3LYP or M06-2X.[7][8]

-

Basis Set: Use a robust basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), to accurately describe the electronic structure.[7]

-

-

Energy Calculations:

-

Gas Phase: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, for both optimized tautomers to determine the intrinsic relative stability (ΔE).

-

Solvation Effects: Re-run the calculations using a continuum solvation model (e.g., PCM, SMD) to simulate various solvents (e.g., water, chloroform, DMSO). This predicts how the equilibrium shifts in polar and non-polar environments.[8]

-

-

Transition State Search: Perform a transition state (TS) search (e.g., using QST2/QST3 or an Eigenvector Following algorithm) to locate the structure corresponding to the proton transfer. A frequency calculation must be performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the reaction coordinate. This allows for the calculation of the activation energy (Ea).[9]

Caption: Workflow for computational analysis of tautomerism.

Expected Quantitative Data

The results of these calculations should be summarized for clarity.

| Tautomer Form | Gas Phase ΔE (kcal/mol) | ΔG (Water) (kcal/mol) | ΔG (Chloroform) (kcal/mol) |